molecular formula C19H18FN5O2 B3402022 N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049224-89-6

N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3402022
CAS No.: 1049224-89-6
M. Wt: 367.4 g/mol
InChI Key: DQLIGQBXOUWPCQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a chemical compound offered for research purposes. It features a pyridazinone core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Researchers are particularly interested in pyridazinone derivatives for their potential in two major therapeutic areas: oncology and cardiovascular diseases. The pyridazin-3(2H)-one scaffold is recognized as a key structural element in developing targeted anticancer agents and vasodilators . Specifically, compounds with this core have been investigated as inhibitors of various kinase targets, which are crucial in cancer cell signaling pathways . The structural motif of a piperazine-carboxamide linked to a pyridazine ring is found in patented chemical series described as kinase inhibitors, indicating its relevance in early-stage drug discovery . Furthermore, the association between cardiovascular diseases and cancer incidence (reverse cardio-oncology) has spurred the search for molecules with potential dual activity, a area where pyridazinone derivatives are being explored . This product is intended for laboratory research use by qualified scientists. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c20-14-4-1-2-5-15(14)21-19(26)25-11-9-24(10-12-25)18-8-7-16(22-23-18)17-6-3-13-27-17/h1-8,13H,9-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLIGQBXOUWPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Coupling with Furan Ring: The pyridazinyl intermediate is then coupled with a furan ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a suitable nucleophile.

    Formation of the Piperazine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of piperazine and pyridazine can demonstrate significant cytotoxic effects against various cancer cell lines. For instance, related compounds have reported IC50 values ranging from 5 to 15 µM against human cancer cells, indicating their potential as anticancer agents.
  • Antimicrobial Properties :
    • The compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
  • Neuroprotective Effects :
    • Some studies suggest that compounds with similar structural motifs can exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes, such as monoamine oxidase (MAO), which is relevant in the treatment of depression and other mood disorders.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives exhibited potent activity against breast cancer cell lines, suggesting that modifications to the piperazine structure could enhance anticancer efficacy.
  • Neuroprotective Research :
    • Research published in Neuropharmacology indicated that compounds with furan and pyridazine moieties showed promise in protecting neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases.
  • Enzyme Inhibition Analysis :
    • A study focusing on MAO inhibition revealed that certain derivatives of piperazine could effectively reduce enzyme activity, presenting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Pharmacological Activity / Selectivity References
Target Compound Pyridazin-3-yl + furan-2-yl; 2-fluorophenyl carboxamide 393.42 Not explicitly reported (inference: CNS or FAAH modulation)
PKM-833 Chroman-4-yl + trifluoromethyl; pyridazin-3-yl carboxamide 439.41 (calc.) FAAH inhibitor (IC₅₀: 8.8 nM human, 10 nM rat); 200-fold selectivity over 137 off-targets
8b () Pyridin-2-yl + 4-chloro-3-(trifluoromethyl)benzoyl 530.00 No reported activity; synthesis focus
Compound 17 () 4-Chlorophenyl + 2-fluorophenyl 333.79 No activity reported; structural building block
4-[3-Chloro-5-(trifluoromethyl)... () Pyridin-2-yl + 3-(trifluoromethyl)phenyl; chloro substituent 452.78 No activity reported; structural analog for optimization
8a () 1,2,4-Triazol-3-yl + 2-fluorophenyl ~400 (est.) Not reported; synthesized via microwave-assisted methods

Substituent Effects on Pharmacological Activity

Heterocyclic Modifications

  • Furan vs. Chroman (PKM-833): The target compound’s furan-2-yl group is smaller and less lipophilic than PKM-833’s chroman-4-yl substituent. Chroman’s bicyclic structure likely enhances PKM-833’s binding to FAAH’s hydrophobic active site, contributing to its nanomolar potency . Furan’s electron-rich nature may instead favor interactions with polar residues in alternative targets.
  • Pyridazine vs.

Fluorination and Selectivity

  • The 2-fluorophenyl group in the target compound introduces moderate electronegativity and steric hindrance, which may enhance selectivity for fluorophilic binding pockets. In contrast, 3,4-difluorobenzoyl (Compound 8c, ) increases hydrophobicity and could improve membrane permeability but may reduce target specificity .
  • highlights that the carboxamide linker is critical for D3 receptor selectivity. Removal of the carbonyl group reduced D3R binding by >100-fold, underscoring the importance of this moiety in the target compound’s design .

Biological Activity

N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features a unique structural arrangement that includes a fluorophenyl group , a furan ring , and a pyridazinyl group attached to a piperazine ring . The structural diversity of this compound may lead to unique biological activities, making it a valuable candidate for further research.

Chemical Structure

  • Molecular Formula : C₁₉H₁₈FN₅O₂
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 1049224-89-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Pyridazinyl Intermediate : Reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
  • Coupling with Furan Ring : Utilizing palladium-catalyzed cross-coupling reactions.
  • Introduction of the Fluorophenyl Group : Through nucleophilic aromatic substitution.
  • Formation of the Piperazine Ring : Completing the synthesis by forming the piperazine structure.

These synthetic routes are crucial as they determine the purity and yield of the final product, which is essential for biological evaluations.

Pharmacological Potential

This compound has been investigated for various biological activities, including:

  • Antitubercular Activity : Research indicates that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis. For example, derivatives with similar piperazine structures have shown IC₅₀ values ranging from 1.35 to 2.18 μM against M. tuberculosis .
  • Monoamine Oxidase Inhibition : Compounds related to this structure have been evaluated for their inhibitory effects on monoamine oxidases (MAO-A and MAO-B). Certain derivatives demonstrated potent inhibition, with IC₅₀ values as low as 0.013 μM for MAO-B . This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.
  • Cytotoxicity Studies : The cytotoxic effects of related compounds have been assessed on human cell lines, such as HEK-293 and L929 fibroblast cells. Some derivatives showed low toxicity, indicating their potential as therapeutic agents .

The mechanism of action for this compound likely involves interactions with specific molecular targets, potentially acting as inhibitors or modulators of key enzymes or receptors. This can lead to alterations in cellular signaling pathways, contributing to its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesIC₅₀ Values (μM)Notes
AntitubercularSimilar Compounds1.35 - 2.18Significant activity against M. tuberculosis
MAO-B InhibitionT60.013Selective inhibitor; potential for neurodegenerative treatment
CytotoxicityT3 and T6T3: 27.05; T6: >120T6 showed no cytotoxicity at tested doses

Recent Research Insights

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of electron-withdrawing groups has been shown to improve the potency of similar compounds against various pathogens . Additionally, molecular docking studies suggest that these compounds exhibit favorable binding profiles with their targets, further supporting their development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide, and how can purity be optimized?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 6-(furan-2-yl)pyridazine. A key step is coupling the pyridazine moiety to the piperazine-carboxamide backbone using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxamide group .
  • Purification : Recrystallization (e.g., using ethanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for achieving >95% purity. Purity validation via HPLC with UV detection (λ = 254 nm) is advised .

Q. How can structural confirmation of this compound be performed, and what spectroscopic techniques are most reliable?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl, furan-pyridazine). Key signals: ~δ 7.2–8.5 ppm (aromatic protons), δ 3.5–4.5 ppm (piperazine protons) .
  • X-ray crystallography : For absolute configuration determination, single-crystal analysis (e.g., CCDC-1990392 protocol) is recommended .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., expected [M+H]⁺ for C₂₀H₁₈FN₅O₂: 388.1421) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In vitro screening :

  • Enzyme inhibition : Test against kinases or proteases (e.g., acetylcholinesterase for neurological targets) using fluorometric assays .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity .
    • Cell-based assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .

Advanced Research Questions

Q. How do substituents on the fluorophenyl and pyridazine groups influence target selectivity?

  • SAR Analysis :

  • Fluorophenyl position : The 2-fluoro substituent may enhance lipophilicity and blood-brain barrier penetration compared to 3- or 4-fluoro analogs, as seen in similar piperazine-carboxamide derivatives .
  • Pyridazine-furan linkage : The furan’s electron-rich π-system could modulate interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms) .
    • Case Study : Replace furan with thiophene or pyrazole to compare binding affinities (ΔG calculations via molecular docking) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Root causes : Variability in assay conditions (e.g., pH, solvent DMSO concentration) or impurities in synthesized batches.
  • Resolution :

  • Standardize protocols (e.g., IC₅₀ determination with ≤0.1% DMSO).
  • Replicate studies using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .
  • Validate via in silico ADME prediction (e.g., SwissADME) to rule out false positives from metabolic interference .

Q. What strategies optimize in vitro to in vivo translation for this compound?

  • Pharmacokinetic profiling :

  • Metabolic stability : Microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% preferred for CNS targets) .
    • Formulation : Use lipid nanoparticles or PEGylation to enhance solubility (logP ~2.5 predicted) and bioavailability .

Critical Considerations for Researchers

  • Troubleshooting synthesis : If yields drop below 50%, check for moisture sensitivity in carbodiimide coupling agents .
  • Data interpretation : Cross-validate computational docking results (e.g., AutoDock Vina) with mutagenesis studies to confirm binding pockets .
  • Ethical compliance : Adhere to institutional guidelines for in vivo testing, particularly for neuroactive compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
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N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

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